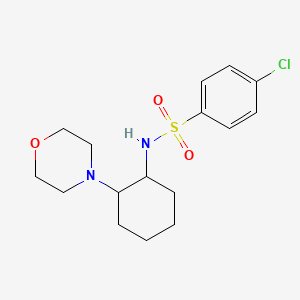

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-[2-(4-morpholinyl)cyclohexyl]benzenesulfonamide is a sulfonamide.

Biologische Aktivität

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, also known as ML123, is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities. The compound's molecular formula is C16H23ClN2O3S and it has a molecular weight of 358.88 g/mol. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C16H23ClN2O3S |

| Molecular Weight | 358.88 g/mol |

| Boiling Point | 491.3 ± 55.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 11.23 ± 0.40 (Predicted) |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study focusing on sulfonamide derivatives demonstrated that modifications in the structure can lead to varied biological activities, particularly in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, sulfonamides are known to interfere with the synthesis of folate in bacteria and cancer cells, potentially leading to cell cycle arrest and apoptosis . The presence of the morpholine moiety may enhance its interaction with biological targets, possibly modulating enzyme activity or receptor binding.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that sulfonamide derivatives can inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, ML123 was evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell growth .

- Structural Activity Relationship (SAR) : A comprehensive SAR study highlighted that the introduction of different substituents on the benzenesulfonamide scaffold significantly affects its cytotoxicity and selectivity towards cancer cells. The study provided insights into optimizing the compound for enhanced therapeutic efficacy.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that modifications in the cyclohexyl and morpholine groups influence absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Toxicological assessments are ongoing to evaluate safety profiles in vivo .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Pain Management:

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide has been identified as a potent inhibitor of N-type voltage-gated calcium channels, which play a critical role in the transmission of pain signals. By inhibiting these channels, the compound may help reduce pain perception and has potential applications in treating chronic pain conditions such as neuropathic pain and fibromyalgia .

2. Neurological Research:

The compound's ability to modulate calcium ion influx into neurons suggests its utility in studying neurological disorders. Research indicates that N-type calcium channels are involved in various neurological conditions, including epilepsy and multiple sclerosis. Thus, this compound could be instrumental in developing new therapeutic strategies aimed at these conditions .

Case Studies

Case Study 1: Inhibition of Pain Pathways

A study assessed the efficacy of this compound in animal models of neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors compared to control groups, suggesting that the compound effectively inhibits pain pathways mediated by N-type calcium channels .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate release, a common feature in neurodegenerative diseases. The neuroprotective effects were attributed to the inhibition of calcium overload within neurons, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Analyse Chemischer Reaktionen

Oxidation of the Sulfonamide Group

The sulfonamide moiety (-SO2NH-) undergoes oxidation under specific conditions, though exact reagents are not detailed in available literature. Potential oxidative pathways include:

-

Sulfur Oxidation: Conversion to sulfonic acid derivatives (-SO3H) under strong oxidizing agents (e.g., KMnO4, H2O2).

-

N-H Bond Reactivity: Possible N-oxidation or dehydrogenation in the presence of metal catalysts.

Key Considerations:

-

The electron-withdrawing sulfonyl group stabilizes the intermediate, directing oxidation to the sulfur center.

-

Reaction outcomes depend on pH, solvent polarity, and oxidizing agent strength.

Chloro-Substituted Benzene Ring

The para-chloro group on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS), though no direct experimental data exists for this compound. Analogous sulfonamides show reactivity with:

| Reagent | Potential Product | Conditions |

|---|---|---|

| Amines | Aryl amine derivatives | High temperature, polar solvent |

| Hydroxide ions | Phenol derivatives | Aqueous base, heating |

| Thiols | Thioether-linked compounds | Catalytic Cu or Pd |

Morpholine-Cyclohexyl Group

The morpholine ring (a tertiary amine) may participate in:

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

-

Protonation: Acidic conditions protonate the morpholine nitrogen, altering solubility .

Biochemical Interactions

While not traditional chemical reactions, the compound’s bioactivity involves non-covalent interactions:

-

TRPML3 Ion Channel Activation: Binds to TRPML3, inducing calcium ion influx .

-

Enzyme Inhibition: Potential inhibition of carbonic anhydrase or cyclooxygenase isoforms via sulfonamide-Zn²⁺ coordination .

Analytical Characterization

Reaction products are validated using:

-

NMR Spectroscopy: Confirms structural integrity and substitution patterns .

-

IR Spectroscopy: Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹).

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly in designing targeted therapies through controlled sulfonamide and aryl group modifications. Further experimental studies are needed to fully elucidate its substitution and oxidation kinetics.

Eigenschaften

Molekularformel |

C16H23ClN2O3S |

|---|---|

Molekulargewicht |

358.9 g/mol |

IUPAC-Name |

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide |

InChI |

InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2 |

InChI-Schlüssel |

AYQCZQKMGKDZPS-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |

Kanonische SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |

Synonyme |

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide; ML-123.; SF-21; SID-24801657 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.